4-Bromo-3-cyano-5-nitrobenzoic acid
Description
4-Bromo-3-cyano-5-nitrobenzoic acid is a substituted benzoic acid derivative featuring three distinct functional groups: a bromine atom at the para position (C4), a cyano group at the meta position (C3), and a nitro group at the ortho position relative to the carboxylic acid moiety (C5). This combination of electron-withdrawing groups (EWGs) confers unique chemical properties, including enhanced acidity compared to simpler benzoic acids.
Properties
CAS No. |
1807029-68-0 |
|---|---|
Molecular Formula |
C8H3BrN2O4 |
Molecular Weight |
271.02 g/mol |
IUPAC Name |
4-bromo-3-cyano-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H3BrN2O4/c9-7-5(3-10)1-4(8(12)13)2-6(7)11(14)15/h1-2H,(H,12,13) |
InChI Key |
GRSYDASLFWTKRG-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C#N)Br)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 4-bromo-3-cyano-5-nitrobenzoic acid can be contextualized by comparing it to related brominated nitrobenzoic acids. Key differences in substituent positions, functional groups, and inferred properties are summarized below:
Structural Comparison
Functional Group Impact
- Cyano vs. Hydroxy/Methyl Groups: The cyano group in the target compound is a stronger EWG than hydroxy or methyl groups, increasing acidity (pKa ~1-2) compared to 3-bromo-4-hydroxy-5-nitrobenzoic acid (pKa ~2-3) . Methyl groups, as in 5-bromo-2-methyl-3-nitrobenzoic acid, reduce polarity and may hinder reactivity due to steric effects .
- Nitro Group Position : The nitro group at C5 in the target compound enhances resonance stabilization of the carboxylate anion, whereas its placement at C2 or C3 in analogs alters electronic distribution and reactivity patterns .
- Halogen Effects : Bromine’s size and electronegativity influence steric and electronic properties differently than smaller halogens like fluorine. For example, 3-bromo-5-fluoro-2-nitrobenzoic acid exhibits greater electrophilicity at the nitro position due to fluorine’s inductive effects .
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